molecular formula C7H16ClN B13344111 1,2-Dimethylpiperidine hydrochloride CAS No. 822-88-8

1,2-Dimethylpiperidine hydrochloride

Cat. No.: B13344111
CAS No.: 822-88-8
M. Wt: 149.66 g/mol
InChI Key: OTVSPHHYZYMFFR-UHFFFAOYSA-N
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Description

1,2-Dimethylpiperidine hydrochloride is a chemical compound with the molecular formula C7H16N1Cl1 It is a derivative of piperidine, a six-membered heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethylpiperidine hydrochloride can be synthesized through several methods. One common approach involves the alkylation of piperidine with methyl iodide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethylpiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to other piperidine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized piperidine derivatives.

Scientific Research Applications

1,2-Dimethylpiperidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds, including those with analgesic and anti-inflammatory properties.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-dimethylpiperidine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, used widely in organic synthesis.

    2,2-Dimethylpiperidine: A structural isomer with different chemical properties.

    1-Methylpiperidine: Another derivative with distinct reactivity.

Uniqueness

1,2-Dimethylpiperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

822-88-8

Molecular Formula

C7H16ClN

Molecular Weight

149.66 g/mol

IUPAC Name

1,2-dimethylpiperidine;hydrochloride

InChI

InChI=1S/C7H15N.ClH/c1-7-5-3-4-6-8(7)2;/h7H,3-6H2,1-2H3;1H

InChI Key

OTVSPHHYZYMFFR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C.Cl

Origin of Product

United States

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